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Maleic anhydride, dihydroxy-, dibutyrate - 132-82-1

Maleic anhydride, dihydroxy-, dibutyrate

Catalog Number: EVT-15344592
CAS Number: 132-82-1
Molecular Formula: C12H14O7
Molecular Weight: 270.23 g/mol
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Product Introduction

Overview

Maleic anhydride, dihydroxy-, dibutyrate is an organic compound derived from maleic anhydride, which is an important industrial chemical. Maleic anhydride is the acid anhydride of maleic acid and has the molecular formula C4H2O3C_4H_2O_3 . It is primarily utilized in the production of various polymers, resins, and agricultural chemicals.

Source and Classification

Maleic anhydride is produced through the oxidation of hydrocarbons, particularly n-butane or benzene, using a vanadium oxide catalyst . The compound belongs to the class of acid anhydrides, which are characterized by their reactivity due to the presence of carbonyl groups. It is classified as a cyclic dicarboxylic anhydride and exhibits significant reactivity due to its functional groups .

Synthesis Analysis

Methods

The synthesis of maleic anhydride typically involves the vapor-phase oxidation of n-butane or other C4 hydrocarbons. This process converts the hydrocarbons into maleic anhydride through a series of dehydrogenation and carboxylation reactions .

Technical Details:

  • Catalyst: Vanadium oxide is commonly used to facilitate the oxidation process.
  • Reaction Conditions: The reaction is conducted at elevated temperatures, generally around 400-500 °C, to achieve optimal yields.

Additionally, maleic anhydride can be synthesized from maleic acid through dehydration, where water is removed from the maleic acid structure to form the anhydride .

Chemical Reactions Analysis

Reactions and Technical Details

Maleic anhydride participates in various chemical reactions due to its reactive double bonds and carbonyl groups. Key reactions include:

  1. Hydrolysis: Maleic anhydride can be hydrolyzed to form maleic acid.
  2. Alcoholysis: It reacts with alcohols to produce esters, such as dibutyrate when reacted with butanol.
  3. Diels-Alder Reactions: Maleic anhydride acts as a dienophile in Diels-Alder reactions, forming adducts with conjugated dienes .

These reactions are significant for producing various derivatives used in industrial applications.

Mechanism of Action

The mechanism of action for maleic anhydride primarily involves its ability to react with nucleophiles due to its electrophilic nature. For instance, during hydrolysis, water acts as a nucleophile attacking one of the carbonyl carbons in maleic anhydride:

  1. The nucleophilic attack leads to the opening of the cyclic structure.
  2. Subsequent proton transfers lead to the formation of maleic acid.

This reactivity underpins its utility in synthesizing more complex molecules from simpler starting materials .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline solid
  • Odor: Pungent and irritating
  • Melting Point: 52.8 °C
  • Boiling Point: 202 °C
  • Density: 1.48 g/mL .

Chemical Properties

  • Solubility: Readily soluble in water and methanol.
  • Flash Point: 102 °C
  • Autoignition Temperature: 477 °C .

These properties are crucial for handling and application in various industrial processes.

Applications

Maleic anhydride has diverse applications across multiple industries:

  • Synthetic Resins: Used as a raw material for unsaturated polyester resins.
  • Coatings and Paints: Acts as a key ingredient in formulations for paints and coatings.
  • Agricultural Chemicals: Utilized in producing pesticides and herbicides.
  • Food Additives: Serves as a precursor for food flavor enhancers.
  • Plasticizers: Employed in manufacturing plasticizers for polymers .

These applications highlight its versatility and importance in both chemical synthesis and industrial manufacturing processes.

Synthesis Methodologies and Reaction Pathways

Esterification Techniques for Maleic Anhydride Derivatives

Maleic anhydride serves as the foundational precursor for synthesizing dihydroxy dibutyrate esters. The esterification process typically involves a two-step sequence: initial ring-opening of the anhydride by butanol, followed by esterification of the resulting carboxylic acid groups. In industrial settings, this is achieved through reflux reactions with n-butanol using toluene as an azeotroping agent to remove water—a critical factor for driving the equilibrium toward diester formation [7]. The reaction proceeds via a monoester intermediate (maleic acid monobutylate), which undergoes further esterification under elevated temperatures (120–160°C) to yield the dibutyrate product. Precise stoichiometry is essential, with a 2.2–2.5:1 molar ratio of butanol to maleic anhydride ensuring near-complete conversion (>98%) while minimizing oligomerization [7].

Table 1: Esterification Reaction Parameters for Dibutyrate Synthesis

ParameterOptimal RangeEffect on Conversion
Butanol:Anhydride Ratio2.2–2.5:1Prevents monoester stagnation
Temperature120–160°CAccelerates diester formation
Water RemovalAzeotropic (toluene)Shifts equilibrium to product
Reaction Time4–6 hoursAchieves >98% conversion

Solvent-Free Synthesis Approaches for Di-Ester Formation

Solvent-free methodologies offer environmental and economic advantages by eliminating volatile organic compounds (VOCs) and simplifying purification. Melt-phase esterification—where molten maleic anhydride (53–60°C) reacts with n-butanol under inert gas—achieves 90–94% dibutyrate yield within 3–5 hours [7]. This approach leverages the exothermicity of anhydride ring-opening to sustain reaction temperatures. Key innovations include:

  • Gradual Alcohol Addition: Prevents local cooling and ensures homogeneous mixing.
  • Vacuum-Assisted Byproduct Removal: Applying reduced pressure (50–100 mmHg) during later stages strips residual water and unreacted butanol [3].
  • High-Shear Mixing: Counteracts viscosity increases as diester forms, maintaining reactant contact [7].Challenges include managing side reactions (e.g., maleate-to-fumarate isomerization) above 150°C and ensuring complete diesterification without solvents.

Table 2: Solvent-Free vs. Solvent-Assisted Esterification

ConditionSolvent-FreeSolvent-Assisted (Toluene)
Temperature130–150°C120–140°C
Reaction Time3–5 hours4–6 hours
Yield90–94%95–98%
Byproduct FormationModerate (5–8%)Low (2–3%)
PurificationVacuum distillationWater washing + distillation

Catalytic Esterification Using Acid/Base or Metal-Based Catalysts

Catalysts markedly enhance esterification efficiency:

  • Homogeneous Acid Catalysts: Sulfuric acid (0.5–1.0 wt%) accelerates reactions but promotes side products (e.g., sulfonated derivatives and olefin formation). Neutralization post-reaction generates waste salts [7].
  • Heterogeneous Catalysts: Tungsten-loaded zeolites or heteropoly acids (e.g., H₃PW₁₂O₄₀) provide high acidity without corrosion. They enable >90% conversion at 110°C and are reusable for 5+ cycles after simple filtration [1] [7].
  • Hydrogenation Catalysts: For dihydroxy derivatives, diester hydrogenation requires metal catalysts. Nickel-iron (Ni-Fe/Al₂O₃) or copper-chromite systems operate at 120–180°C and 50–200 bar H₂, saturating the alkene bond without cleaving ester groups [7]. Selectivity exceeds 95% when using powdered Ni-Fe alloys, where iron mitigates over-reduction [7].

Table 3: Catalyst Performance in Dibutyrate Synthesis/Hydrogenation

Catalyst TypeConditionsConversionSelectivityLimitations
H₂SO₄ (1.0 wt%)130°C, 4h98%85–88%Waste generation
H₃PW₁₂O₄₀110°C, 5h92%>95%Moderate cost
Ni-Fe/Al₂O₃150°C, 100 bar H₂99%95–97%Sensitive to S-poisoning

Role of Functional Group Reactivity in Selective Dibutyrate Formation

The unsaturation in maleic anhydride governs regioselectivity during synthesis:

  • Anhydride Ring Reactivity: The electrophilic carbonyl carbons undergo nucleophilic attack by butanol preferentially over the alkene, forming monoesters. Subsequent esterification is slower due to steric hindrance and reduced electrophilicity [7].
  • Hydrogenation Selectivity: The alkene in maleate dibutyrates is electron-deficient due to adjacent ester groups, facilitating selective reduction to dihydroxy derivatives. Catalytic hydrogenation targets the C=C bond without affecting ester carbonyls. Steric shielding by butyrate groups prevents catalyst contact with esters, minimizing hydrolysis or alcoholysis [7].
  • Protection Strategies: In multistep syntheses, temporary silane protection of hydroxyl groups ensures diester formation precedes hydrogenation. Deprotection post-esterification yields free dihydroxy groups [7]. Kinetic control is critical: prolonged heating post-esterification isomerizes maleates to unreactive fumarates, reducing hydrogenation efficiency [3] [7].

Table 4: Functional Group Reactivity and Protection Strategies

Functional GroupReactivityProtection StrategySelective Modification
AnhydrideHigh (ring strain)None neededRing-opening by alcohol
Alkene (maleate)Moderate (electron-poor)NoneCatalytic hydrogenation
Carboxylic AcidLow (after monoester)In situ esterificationAlcohol addition
HydroxylN/A (post-hydrogenation)SilanationAvoids side reactions

Properties

CAS Number

132-82-1

Product Name

Maleic anhydride, dihydroxy-, dibutyrate

IUPAC Name

(4-butanoyloxy-2,5-dioxofuran-3-yl) butanoate

Molecular Formula

C12H14O7

Molecular Weight

270.23 g/mol

InChI

InChI=1S/C12H14O7/c1-3-5-7(13)17-9-10(12(16)19-11(9)15)18-8(14)6-4-2/h3-6H2,1-2H3

InChI Key

SMFDSCCTAOVFIJ-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OC1=C(C(=O)OC1=O)OC(=O)CCC

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